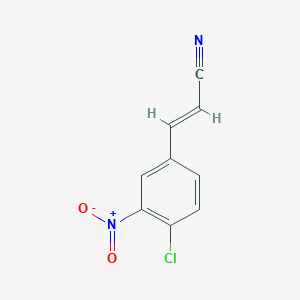

3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(E)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-4-3-7(2-1-5-11)6-9(8)12(13)14/h1-4,6H/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNLIBLJZRWQCL-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC#N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C#N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted phenyl derivatives .

Scientific Research Applications

3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity and interactions. The compound can act as an electrophile, participating in various nucleophilic substitution reactions. Additionally, its ability to undergo reduction and oxidation reactions makes it a versatile compound in chemical synthesis .

Comparison with Similar Compounds

Substituent-Driven Electronic and Reactivity Profiles

The table below compares 3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile with key analogues based on substituent type, electronic effects, and applications:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in the target compound and 104089-72-7 amplifies electrophilicity compared to amino (-NH₂) or sulfonyl (-SO₂) substituents. This makes the former more reactive in nucleophilic additions but less stable under basic conditions .

- Stereochemical Effects: The Z-isomer in 104089-72-7 exhibits distinct solid-state π-π interactions and optical properties compared to E-isomers, influencing material science applications .

- Biological Activity: Amino-substituted analogues (e.g., 477851-21-1) demonstrate improved solubility and bioavailability, enhancing their utility in drug discovery .

Crystallographic and Supramolecular Behavior

- Packing Interactions: The target compound’s nitro and chloro groups facilitate C–H···O/N and halogen bonding, as observed in related acrylonitriles. For example, 104089-72-7 forms dimeric π-stacked motifs in crystals, whereas sulfonyl-containing derivatives (e.g., 129200-98-2 ) adopt layered structures via sulfonyl-oxygen hydrogen bonds .

- Conformational Flexibility: Syn- and anti-conformers in acrylonitriles (e.g., I in ) arise from solvent interactions, with energy differences <1 eV (DFT calculations). This flexibility impacts reactivity in solution-phase syntheses .

Biological Activity

3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile, also known as a nitrophenyl propene derivative, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by a unique chemical structure that enables various interactions within biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and genotoxic properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHClNO. The presence of both a chloro and nitro group on the phenyl ring contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular, the nitro group is often associated with enhanced antibacterial activity.

Case Study: Antimicrobial Screening

A study screened various nitro-substituted compounds against common bacterial strains. The results showed that compounds with similar structures to this compound had minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS).

Research Findings

In vitro assays demonstrated that this compound reduced cell viability in several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were reported to be approximately 25 µM for MCF-7 cells and 30 µM for A549 cells, indicating a promising anticancer effect .

Genotoxicity Assessment

Genotoxicity refers to the ability of a substance to damage genetic information in cells. The genotoxic potential of this compound was evaluated using standard assays.

Genotoxicity Testing

In a study assessing the genotoxic effects using the micronucleus test on human lymphocytes, exposure to this compound resulted in a statistically significant increase in micronuclei formation at concentrations above 50 µg/mL. This suggests that while it may have therapeutic potential, caution is warranted due to its genotoxic effects .

Summary of Biological Activities

| Activity | Effect | IC50/Concentration |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive and negative bacteria | MIC: 10 - 50 µg/mL |

| Anticancer | Induces apoptosis in cancer cell lines | IC50: ~25 µM (MCF-7), ~30 µM (A549) |

| Genotoxicity | Increases micronuclei formation | Significant at >50 µg/mL |

Q & A

Q. What are the optimal synthetic routes for 3-(4-Chloro-3-nitrophenyl)prop-2-enenitrile, and how can reaction conditions be optimized?

Answer: The synthesis typically involves Knoevenagel condensation between substituted aromatic aldehydes and nitrile-containing precursors. Key steps include:

- Reacting 4-chloro-3-nitrobenzaldehyde with cyanoacetamide or acrylonitrile derivatives in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux .

- Catalyzing the reaction with bases like piperidine or ammonium acetate to enhance enolate formation .

- Optimizing temperature (70–100°C) and reaction time (4–12 hours) to balance yield and purity .

Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Q. How can the structure and purity of this compound be confirmed experimentally?

Answer: Use a multi-spectroscopic approach:

- NMR : Analyze and NMR spectra to verify substituent positions (e.g., chlorine and nitro groups on the phenyl ring and nitrile proton absence) .

- IR : Confirm nitrile stretch (~2200–2250 cm) and nitro group vibrations (~1520, 1350 cm) .

- X-ray crystallography : Resolve stereochemistry (E/Z configuration) and intermolecular interactions if single crystals are obtained .

Q. What solvents and conditions are suitable for stabilizing this compound during storage?

Answer:

- Store in anhydrous conditions (desiccator with silica gel) to prevent hydrolysis of the nitrile group .

- Use amber glass vials to shield against UV-induced decomposition, as nitro groups are photosensitive .

- Avoid protic solvents (e.g., water, methanol) to minimize nucleophilic attack on the nitrile .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity (nitro group) and nucleophilic sites (nitrile) .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases or microbial enzymes) to prioritize in vitro assays .

- Solvent effect modeling : Use COSMO-RS to predict solubility in different media .

Q. How to resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in 1H^1H1H NMR?

Answer:

- Dynamic NMR : Investigate rotational barriers around the propenenitrile double bond if splitting arises from conformational isomerism .

- Variable-temperature NMR : Identify temperature-dependent shifts caused by hydrogen bonding or aggregation .

- 2D NMR (COSY, NOESY) : Assign coupling patterns and spatial proximities to confirm structural assignments .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition or cycloaddition reactions?

Answer:

- Nitrile group : Acts as an electron-withdrawing group, polarizing the α,β-unsaturated system for Michael additions or [2+2] cycloadditions .

- Nitro group : Enhances electrophilicity of the aryl ring, directing substitutions (e.g., SNAr at the para-chloro position) .

- Kinetic studies : Monitor reaction progress via HPLC or in situ IR to identify rate-determining steps .

Q. How to evaluate the compound’s potential bioactivity against microbial or cancer targets?

Answer:

- In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .

- Kinase inhibition : Use fluorescence-based ATPase assays (e.g., EGFR or VEGFR kinases) to screen for anticancer potential .

- Cytotoxicity profiling : Compare IC values in cancer vs. normal cell lines (e.g., MTT assay) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Asymmetric catalysis : Employ chiral catalysts (e.g., Cinchona alkaloids) during condensation to control stereochemistry .

- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression and impurity formation .

- Crystallization engineering : Optimize cooling rates and solvent mixtures to enhance crystal purity .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar nitrophenyl-propenenitrile derivatives?

Answer:

- Re-examine reaction parameters : Trace impurities in starting materials (e.g., aldehydes) or solvent moisture can drastically alter yields .

- Reproduce under controlled conditions : Use anhydrous solvents, inert atmospheres, and standardized equipment to isolate variables .

- Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical factors (e.g., catalyst loading, temperature) .

Q. Why do computational predictions of HOMO-LUMO gaps conflict with experimental electrochemical data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.